trans-Hydrindane

Vue d'ensemble

Description

(R,R)-hydrindane is a trans-hydrindane with (R,R)-configuration. It is an enantiomer of a (S,S)-hydrindane.

Applications De Recherche Scientifique

Chimie Médicinale et Découverte de Médicaments

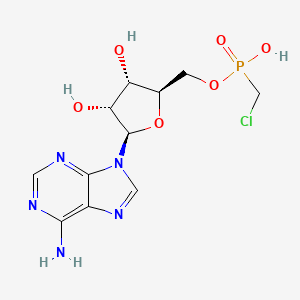

Le noyau hydrindane joue un rôle crucial en chimie médicinale en raison de sa présence dans les produits naturels bioactifs. Les chercheurs ont exploré ses applications potentielles dans la découverte de médicaments. Par exemple, les terpénoïdes contenant de l'hydrindane ont montré une activité antitumorale, des effets sur les systèmes cardiovasculaires (comme les glycosides cardiaques) et des propriétés anti-inflammatoires {svg_1}.

Stratégies de Synthèse Chimique

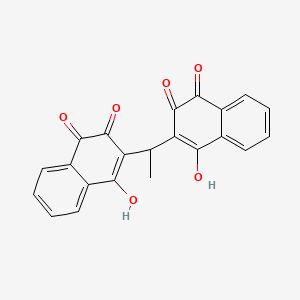

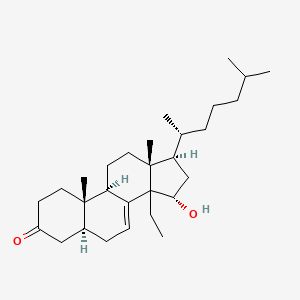

Synthèse de noyaux hydrindane : Au cours des quatre dernières décennies, les chimistes de synthèse ont employé diverses stratégies pour construire des noyaux hydrindane. La plupart des efforts se sont concentrés sur l'isomère trans thermodynamiquement défavorable. Les réactions clés incluent les réactions de Diels-Alder, la métathèse et les additions de Michael. Ces méthodes visent à obtenir une régiosélectivité et une stéréosélectivité dans la synthèse de l'hydrindane {svg_2}.

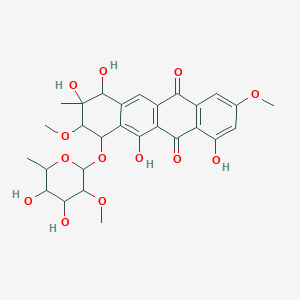

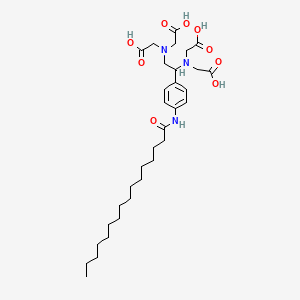

Synthèses totales de produits naturels : Les chercheurs ont synthétisé avec succès des produits naturels contenant le motif trans-hydrindane. Parmi les exemples notables, citons la synthèse totale du (+)-astellatol et du (−)-astellatène, qui impliquait des réactions de Grignard catalysées par le mercure(II), des réactions intra-moléculaires de Pauson-Khand et des additions radicalaires 1,6 réductrices catalysées par le samarium(II) {svg_3}.

Études Computationnelles

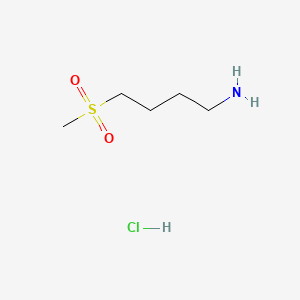

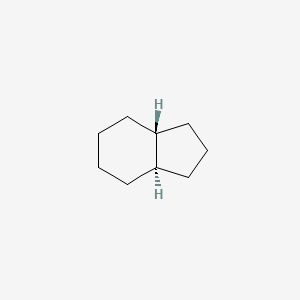

La stabilité relative des isomères cis et trans des composés hydrindane a été étudiée de manière computationnelle. Par exemple, dans une étude, l'isomère cis s'est avéré plus stable que l'isomère trans {svg_4}.

En résumé, le this compound est prometteur dans la découverte de médicaments, la chimie synthétique et les études computationnelles. Ses caractéristiques structurelles uniques continuent d'intriguer les chercheurs, et une exploration plus approfondie pourrait révéler des applications supplémentaires.

Pour plus d'informations détaillées, vous pouvez vous référer aux références suivantes :

- Eddy, N. A., & Ichalkaranje, P. (2016). Méthodologie pour la construction du noyau bicyclo [4.3.0]nonane. Molecules, 21(10), 1358. En savoir plus

- Liu, Y., & Wang, R. (2014). Progrès dans les synthèses totales de terpénoïdes contenant du this compound. Chinese Journal of Organic Chemistry, 34(1), 9–20. En savoir plus

Mécanisme D'action

Target of Action

Trans-Hydrindane, also known as “1H-Indene, octahydro-, trans-” or “trans-Octahydro-1H-indene”, is a common structural motif found in many terpenoid structures . These terpenoids play a central role in medicinal chemistry . Their biological activity can range from anti-tumor activity to effects on cardiovascular systems (cardiac glycosides) to anti-inflammation . Due to these far-ranging biological activities, the hydrindane scaffolds often become the target for development into drug-like molecules for the treatment of disease .

Mode of Action

It is known that the hydrindane moiety often contains a significant portion of the stereochemistry contained in the natural product . This presents a wealth of opportunity for method development and poses a synthetic challenge . Over the past forty years, different strategies have been employed to showcase the utility of reaction sequences leading to the hydrindane nucleus .

Biochemical Pathways

This compound is involved in various biochemical pathways due to its presence in many terpenoid structures . Terpenoids are known to participate in a wide range of biological activities, including anti-tumor activity, effects on cardiovascular systems, and anti-inflammation . .

Pharmacokinetics

It is known that the us food and drug administration (fda) has approved 117 distinct routes of administration for a drug molecule . The common routes are oral, intravenous, intra-muscular, topical, inhalational, and intranasal . More research is needed to understand the specific ADME properties of this compound.

Result of Action

It is known that the hydrindane moiety often contains a significant portion of the stereochemistry contained in the natural product . This presents a wealth of opportunity for method development and poses a synthetic challenge .

Propriétés

IUPAC Name |

(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-2-5-9-7-3-6-8(9)4-1/h8-9H,1-7H2/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRNAKTVFSZAFA-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2CCC[C@H]2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858747 | |

| Record name | trans-Hexahydroindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3296-50-2 | |

| Record name | rel-(3aR,7aR)-Octahydro-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3296-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octahydro-1H-indene, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003296502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Hexahydroindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Hydrindane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of trans-hydrindane?

A1: this compound has a molecular formula of C9H16 and a molecular weight of 124.22 g/mol.

Q2: Are there any characteristic spectroscopic data points for identifying this compound?

A2: While the question doesn't specify particular spectroscopic techniques, the provided research papers often utilize ¹³C NMR to confirm the trans configuration of the hydrindane system. [, ]

Q3: Why is the synthesis of this compound considered challenging?

A3: The trans configuration of the two cyclohexane rings in this compound creates significant steric hindrance, making its construction challenging. Achieving high diastereoselectivity in reactions forming this system is a key focus in synthetic chemistry. [, , , ]

Q4: What are some key synthetic strategies for accessing the this compound system?

A4: Several strategies have been explored, including: * Intramolecular Cyclizations: These reactions often involve metalated nitriles, enolates, or radical intermediates to form the fused ring system with controlled stereochemistry. [, , , ] * Robinson Annulation: This classic approach can be employed to build the bicyclic framework, followed by stereoselective manipulations to achieve the desired trans ring junction. [, ] * Ring Contraction Reactions: These reactions, often mediated by thallium (III) or iodine (III) reagents, can be used to access the this compound ring system from larger cyclic precursors. [] * Double Annulation Reactions: Utilizing tethered carbon acids bearing nitro groups, researchers have developed double Michael addition strategies to synthesize trans-hydrindanes with high levels of substitution and functionality. []

Q5: Can you elaborate on the use of metalated nitriles in this compound synthesis?

A5: Metalated nitriles, specifically C- and N-metalated species, offer a versatile approach to accessing both cis- and trans-hydrindanes. The selectivity is dictated by the nature of the metal, solvent, temperature, and nitrile structure. Chelation control, where a nearby functional group coordinates to the metal, can significantly impact the stereochemical outcome. [, , , ]

Q6: How can the Hajos-Parrish ketone be utilized in the synthesis of this compound?

A6: The Hajos-Parrish ketone, a readily available chiral building block, can be elaborated into a this compound system. This often involves manipulation of the ketone and subsequent ring-forming reactions with careful control of stereochemistry. [, ]

Q7: How can stereochemical diversification be achieved in the synthesis of this compound-containing terpenoids?

A7: Researchers have shown that varying the hydrogenation conditions during the synthesis can lead to different isomers of isopropyl-substituted trans-hydrindanes, providing access to a variety of related natural products. []

Q8: Why is this compound a significant structural motif in organic chemistry?

A8: this compound constitutes the core structure of various natural products, particularly terpenoids. These compounds exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. [, ]

Q9: Which natural product classes commonly feature the this compound motif?

A9: Sesterterpenoids, diterpenes, and steroids are among the natural product classes frequently incorporating the this compound framework within their complex structures. [, , , , ]

Q10: Could you provide specific examples of this compound-containing natural products and their biological activities?

A10: Certainly. Here are a few notable examples: * Astellatol: This rare sesterterpenoid showcases a highly congested pentacyclic structure, including the this compound motif. Its unique architecture makes it a challenging target for synthesis. [, , ] * Nitidasin: Isolated from a Peruvian folk medicine, this pentacyclic sesterterpenoid also incorporates the this compound unit and exhibits potential medicinal properties. [, ] * Dictyoxetane: This diterpene, derived from brown algae, possesses a unique 2,7-dioxatricyclo[4.2.1.0]nonane ring system fused to a this compound core. Its unusual structure and potential bioactivity make it a compelling target for synthetic chemists. [, ] * Vitamin D3 and Metabolites: The biologically active form of vitamin D3, calcitriol (1α,25-dihydroxyvitamin D3), features a this compound CD ring system, highlighting the motif's significance in biologically relevant molecules. [, , , ] * Withanolides: This family of plant-derived steroids incorporates a this compound dehydro-δ-lactone motif and displays a diverse range of bioactivities, making them valuable leads for medicinal chemistry. []

Q11: How does the presence of a this compound unit impact the synthesis of these natural products?

A11: The inherent steric congestion associated with the this compound system necessitates the development of highly diastereoselective reactions and strategic synthetic routes to successfully construct these complex natural products. Control over stereochemistry is crucial for achieving the desired biological activity. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(2-furanyl)-1H-pyrazol-3-yl]-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B1200353.png)

![6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B1200354.png)

![1-Chloro-2-[1-(4-chlorophenyl)ethyl]benzene](/img/structure/B1200356.png)

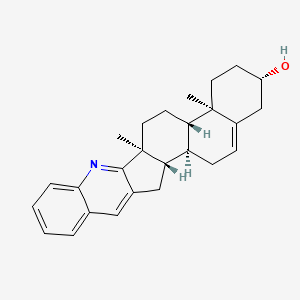

![(4As,4br,8s,10ar,10bs,12as)-10a,12a-dimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydronaphtho[2,1-f]quinolin-8-ol](/img/structure/B1200357.png)